molecular formula C14H9ClN2O2S2 B2952064 N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 785799-34-0

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B2952064
CAS RN: 785799-34-0
M. Wt: 336.81
InChI Key: PHMMYAULHOUGCR-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that it can reduce the severity of inflammation in animal models of arthritis and colitis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to achieve high yields and purity of the compound. It has also been extensively studied, and its biological effects are well characterized. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. It also has limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. One area of research is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Another area of research is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thiourea in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-10-7-3-1-2-4-9(7)21-11(10)13(19)17-14-8(12(16)18)5-6-20-14/h1-6H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMMYAULHOUGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CS3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

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